1-[2-(1-Phenyl-1H-tetrazol-5-yl)tricyclo[3.3.1.13,7]dec-2-yl]piperidine
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Overview
Description
1-[2-(1-Phenyl-1H-tetrazol-5-yl)tricyclo[33113,7]dec-2-yl]piperidine is a complex organic compound that features a tetrazole ring, a tricyclic decane structure, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(1-Phenyl-1H-tetrazol-5-yl)tricyclo[3.3.1.13,7]dec-2-yl]piperidine typically involves multiple steps, starting with the formation of the tetrazole ring. One common method for synthesizing tetrazole derivatives involves the reaction of an appropriate nitrile with sodium azide under acidic conditions . The tricyclic decane structure can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts . Finally, the piperidine moiety is introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the tricyclic intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-[2-(1-Phenyl-1H-tetrazol-5-yl)tricyclo[3.3.1.13,7]dec-2-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different nitrogen oxides.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-[2-(1-Phenyl-1H-tetrazol-5-yl)tricyclo[3.3.1.13,7]dec-2-yl]piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 1-[2-(1-Phenyl-1H-tetrazol-5-yl)tricyclo[3.3.1.13,7]dec-2-yl]piperidine involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with various enzymes and receptors. This interaction can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(1-Phenyl-1H-tetrazol-5-yl)piperazine: Similar structure but with a piperazine ring instead of a piperidine ring.
5-(1-Phenyl-1H-1,2,3-triazol-4-yl)-1-tetrazoles: Contains both tetrazole and triazole rings.
Uniqueness
1-[2-(1-Phenyl-1H-tetrazol-5-yl)tricyclo[3.3.1.13,7]dec-2-yl]piperidine is unique due to its combination of a tetrazole ring, a tricyclic decane structure, and a piperidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
CAS No. |
954240-67-6 |
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Molecular Formula |
C22H29N5 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-[2-(1-phenyltetrazol-5-yl)-2-adamantyl]piperidine |
InChI |
InChI=1S/C22H29N5/c1-3-7-20(8-4-1)27-21(23-24-25-27)22(26-9-5-2-6-10-26)18-12-16-11-17(14-18)15-19(22)13-16/h1,3-4,7-8,16-19H,2,5-6,9-15H2 |
InChI Key |
HBOVLNADQUUXMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2(C3CC4CC(C3)CC2C4)C5=NN=NN5C6=CC=CC=C6 |
Origin of Product |
United States |
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